molecular formula C18H21ClN2O4S B2918425 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate CAS No. 875458-91-6

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate

Cat. No.: B2918425
CAS No.: 875458-91-6
M. Wt: 396.89
InChI Key: YWOMABOCJZUVLY-UHFFFAOYSA-N
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Description

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group, a chlorothiophene ring, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.

    Introduction of the Chlorothiophene Ring: The chlorothiophene ring is introduced through a substitution reaction involving thiophene and a chlorinating agent such as thionyl chloride.

    Coupling Reactions: The final step involves coupling the cyanocyclohexyl intermediate with the chlorothiophene derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide.
  • **N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide.

Uniqueness

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-12(17(24)21-18(11-20)9-3-2-4-10-18)25-16(23)8-5-13(22)14-6-7-15(19)26-14/h6-7,12H,2-5,8-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOMABOCJZUVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)CCC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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